molecular formula C15H16N2OS2 B2502108 3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869076-14-2

3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2502108
CAS No.: 869076-14-2
M. Wt: 304.43
InChI Key: HKNUHAMIFJKDEW-UHFFFAOYSA-N
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Description

3-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by:

  • Substituents:
    • Position 3: A methyl group, contributing to steric stabilization.
    • Position 2: A (2-methylbenzyl)sulfanyl group, enhancing lipophilicity and modulating electronic properties .

Properties

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-5-3-4-6-11(10)9-20-15-16-12-7-8-19-13(12)14(18)17(15)2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUHAMIFJKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidinone Derivatives

a. 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • Key Differences :
    • Position 2 : 4-Fluorobenzylsulfanyl group (electron-withdrawing fluorine vs. 2-methylbenzyl in the target compound).
    • Position 3 : 3-Methoxyphenyl substituent (bulky aromatic group vs. methyl in the target).
b. 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • Key Differences: Position 2: 4-Chlorobenzylsulfanyl group (chlorine increases lipophilicity).
  • Impact : Enhanced halogen bonding but reduced solubility compared to the target compound .
c. 3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one
  • Key Differences :
    • Position 2 : A piperidine-linked oxoethylsulfanyl chain.
    • Position 3 : 2-Methoxyethyl group (increases hydrophilicity).
  • Impact : Improved solubility but reduced membrane permeability due to polar substituents .

Pyrimidinone Derivatives

a. 6-Amino-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4(3H)-one
  • Position 6: Amino group (adds hydrogen-bonding capability).
  • Impact : Reduced aromaticity and conjugation compared to the target compound, likely altering binding affinity .
b. 7-((2-Methylphenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
  • Key Differences: Core: Pyrrolo-pyrimidinone (five-membered nitrogen ring fused to pyrimidinone). Position 7: 2-Methylphenylthio group (similar substitution but on a different core).

Analgesic Thienopyrimidinones

a. Schiff Bases of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one
  • Key Differences: Position 3: Amino group enabling Schiff base formation. Additional substituents: Trimethyl and pyrido extensions.
  • Impact : Demonstrated analgesic activity (200 mg/kg oral dose) without gastric effects, suggesting the target compound’s methyl group may reduce toxicity .

Structural and Pharmacological Data Table

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Molecular Weight Key Properties/Activities
3-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone (2-Methylbenzyl)sulfanyl Methyl ~318.4 g/mol High lipophilicity, potential analgesic
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone 4-Fluorobenzylsulfanyl 3-Methoxyphenyl 400.5 g/mol Enhanced metabolic stability
6-Amino-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4(3H)-one Pyrimidinone (2-Methylbenzyl)sulfanyl - ~275.3 g/mol Hydrogen-bonding capability
7-((2-Methylphenyl)thio)-pyrrolo[3,2-d]pyrimidin-4-one Pyrrolo-pyrimidinone 2-Methylphenylthio - ~257.3 g/mol Altered electronic distribution

Key Research Findings

  • Synthetic Accessibility: Thienopyrimidinones are typically synthesized via cyclization reactions using formamide or thiourea derivatives under mild conditions (60–65% yield) .
  • Biological Relevance : Substitution at position 2 with aromatic sulfanyl groups (e.g., benzyl, 2-methylbenzyl) enhances binding to kinase targets, as seen in CDK2 inhibitors .
  • SAR Insights :
    • Position 3 : Methyl groups improve steric stability, while bulkier substituents (e.g., methoxyphenyl) may reduce bioavailability.
    • Position 2 : Halogenated benzyl groups (e.g., 4-fluoro) improve metabolic resistance but may increase molecular weight unfavorably .

Biological Activity

3-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The chemical formula of this compound is C13H13N3OSC_{13}H_{13}N_3OS with a molecular weight of approximately 257.33 g/mol. The compound features a thieno-pyrimidine core with a methylsulfanyl group and a methylphenyl substituent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The thieno[3,2-d]pyrimidine framework is constructed through cyclization reactions involving appropriate precursors such as substituted thioureas and aldehydes. The detailed synthetic pathway can be summarized as follows:

  • Formation of Thieno-Pyrimidine Core : Reacting 2-amino-4-methylthiazole with suitable carbonyl compounds.
  • Substitution Reactions : Introducing the methylsulfanyl and methylphenyl groups through nucleophilic substitution.

Antimicrobial Activity

Research demonstrates that compounds within the thieno-pyrimidine class exhibit significant antimicrobial properties. A study assessed the activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the target compound showed notable inhibition against Staphylococcus aureus and moderate activity against Escherichia coli .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus15100
Escherichia coli12200
Pseudomonas aeruginosa10250

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans . In comparative studies, it was found to be effective at concentrations similar to standard antifungal agents like griseofulvin.

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Candida albicans14150
Aspergillus niger11200

The biological activity of thieno-pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the methylsulfanyl group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity.

Case Studies

  • Antibacterial Efficacy Study : A recent study compared the antibacterial efficacy of several thieno-pyrimidine derivatives against common pathogens. The results indicated that derivatives with electron-donating groups exhibited enhanced activity due to improved binding affinity to bacterial targets.
  • Fungal Resistance Assessment : In a study focusing on antifungal resistance mechanisms, the compound was tested against resistant strains of Candida. Results showed that it could effectively inhibit growth even in strains with known resistance to azoles.

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